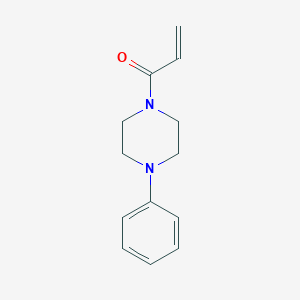
N-Acryloyl-N'-phenylpiperazine
Übersicht
Beschreibung
N-Acryloyl-N’-phenylpiperazine is a disubstituted heterocyclic acrylamide . It is used as a redox activator for acrylic resin polymerization .
Synthesis Analysis
New functional linear copolymers and crosslinked gels based on N-acryloyl-N’-phenylpiperazine with acrylic acid (AA) and hydroxyethyl methacrylate (HEMA) were prepared by thermal free-radical polymerization . The composition of the linear copolymers was analyzed by infra-red spectral analysis and elemental analysis methods .Molecular Structure Analysis
The molecular formula of N-Acryloyl-N’-phenylpiperazine is C13H16N2O .Chemical Reactions Analysis
The reactivity parameters of the monomers were determined by the Finemann-Ross and Kelen–Tüdös linearization methods . Using the values obtained from the Kelen–Tüdös linearization methods, the reactivity or resonance stabilization (Q) and polarity (e) of N-Acryloyl-N’-phenylpiperazine with AA and HEMA were calculated .Physical And Chemical Properties Analysis
N-Acryloyl-N’-phenylpiperazine is used in the creation of pH-responsive linear and crosslinked functional copolymers . These hydrogels were highly responsive to changes in external pH . The gels composed of N-Acryloyl-N’-phenylpiperazine and AA swelled more than 1,200% above the pKa of acrylic acid .Wissenschaftliche Forschungsanwendungen
Polymerization Activation and Material Properties
N-Acryloyl-N'-phenylpiperazine serves as a promoter of redox reactions, proposed as an activator for the polymerization of acrylic resins, especially in biomedical applications. The compound's genotoxicity was explored, highlighting its mutagenic potential rather than its DNA-damaging capabilities. It was notably effective in causing numerical chromosome alterations in a dose-dependent manner, indicating its significant role in polymerization processes (Taningher, Pasquini, Tanzi, & Bonatti, 1992).
Additionally, N-Acryloyl-N'-phenylpiperazine, along with its derivatives like N ′-Acryloyl- and N ′-methacryloyl-N-phenylpiperazine, are known for their efficiency as redox reducing agents in radical polymerizations. These compounds display varying levels of migrability from the final polymer, with N-Acryloyl-N'-phenylpiperazine showing the lowest migrability, indicating its stability and potential for creating robust polymeric materials (Tanzi, Levi, & Danusso, 1990).
Miscibility and Interaction with Other Polymers
Poly(N-acryloyl-N'-phenylpiperazine) (PAPP) exhibits miscibility with certain polymers like poly(p-vinylphenol) and forms complexes with acidic polymers through hydrogen-bonding and ionic interactions. These interactions are essential in understanding the compound's utility in creating blended materials with specific properties, useful in various scientific and industrial applications (Goh, Liu, Lee, & Huan, 1999).
Photopolymerization and Fluorescence Properties
The compound's ability to undergo photopolymerization and its fluorescence properties are noteworthy. N-Acryloyl-N'-phenylpiperazine and its related compounds exhibit a "structural self-quenching effect" (SSQE) which makes them valuable in studying the photopolymerization process. This characteristic also allows them to serve as probes in photopolymerization, expanding their utility in material sciences and engineering (Li, Chen, Li, & Qiu, 1996).
Applications in Smart Materials and Hydrogels
N-Acryloyl-N'-phenylpiperazine and its derivatives contribute to the development of 'smart' materials and hydrogels that are responsive to stimuli like pH, temperature, and ion concentration. These polymers and hydrogels exhibit behaviors like phase transitions, swelling, and metal-uptake, indicating their potential applications in drug delivery systems, water purification, and other fields where responsive materials are valuable (Gan, Gan, & Deen, 2000; Loh, Deen, Gan, & Gan, 2001; Wu Meng, 2011; Gan, Deen, Loh, & Gan, 2001; Tanzi, Sket, Gatti, & Monari, 1991; Chang, Kong, Wang, Wang, & Shen, 2008).
Zukünftige Richtungen
N-Acryloyl-N’-phenylpiperazine has potential in the creation of “stimuli”-responsive polymers, which can change their physical properties in response to certain external stimuli such as temperature, pH, ionic strength, illumination, magnetic field, etc . These materials have potential for enhanced and targeted applications.
Eigenschaften
IUPAC Name |
1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXKNKGQYNPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156150 | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acryloyl-N'-phenylpiperazine | |
CAS RN |
129401-88-3 | |
| Record name | 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129401883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acryloyl-N′-phenylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL7KCZ5TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



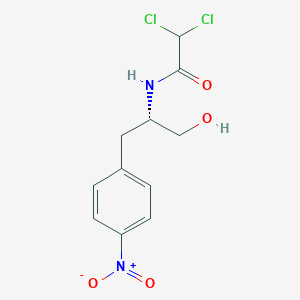
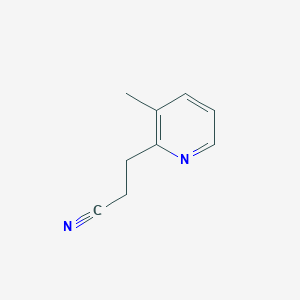
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
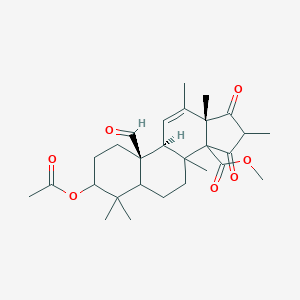

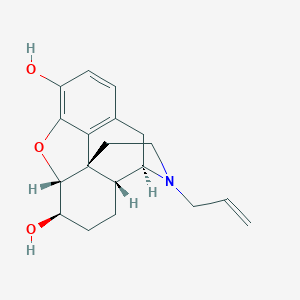
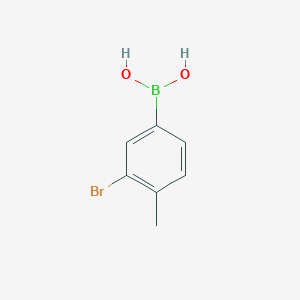
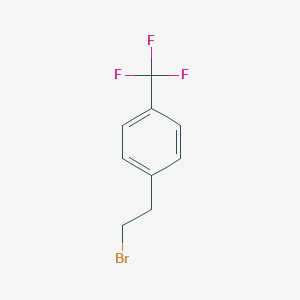
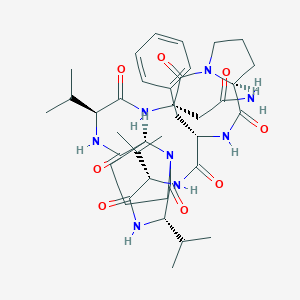
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
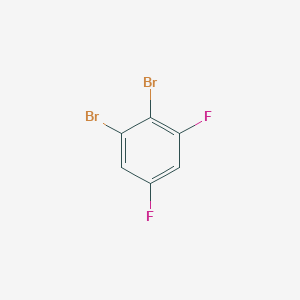
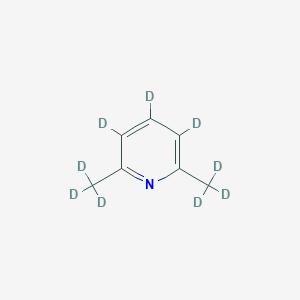
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)